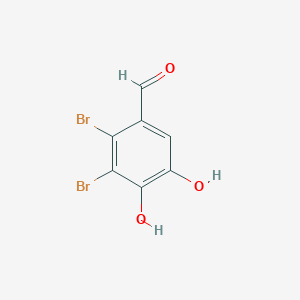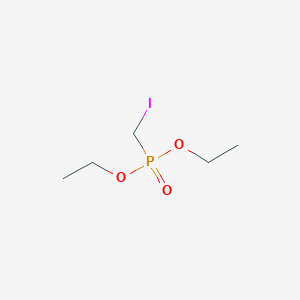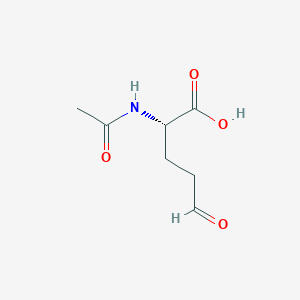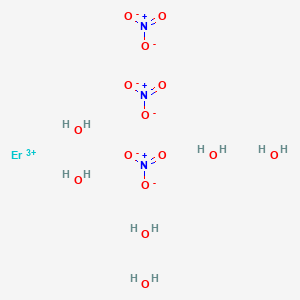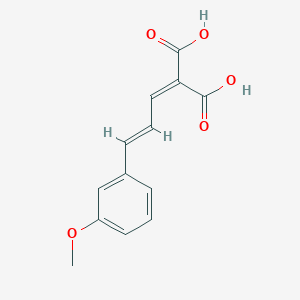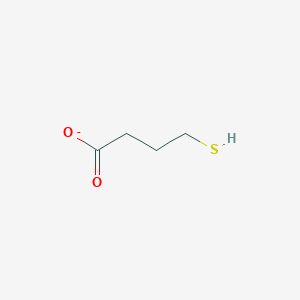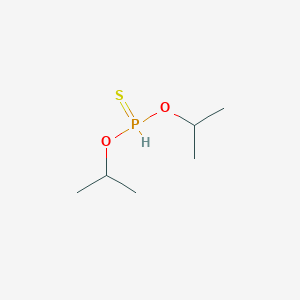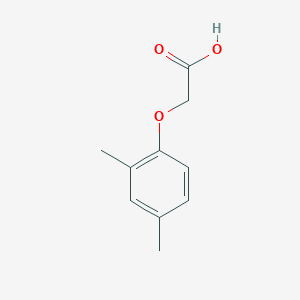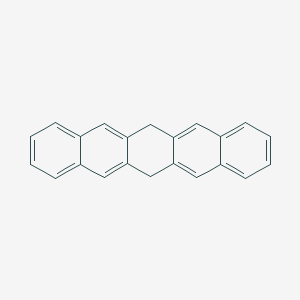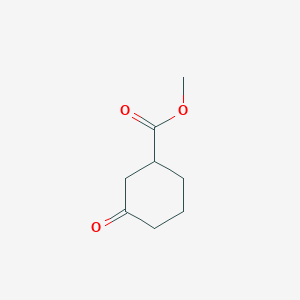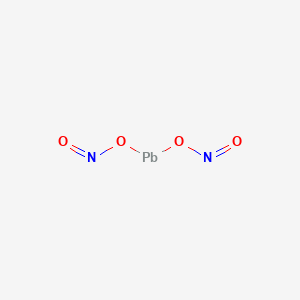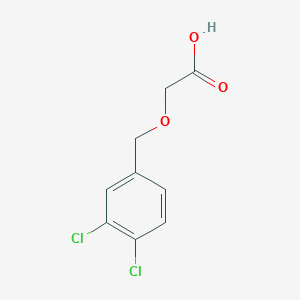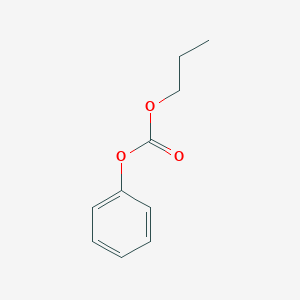![molecular formula C28H25FN2O5 B080470 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 10343-71-2](/img/structure/B80470.png)
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as FTOX, is a chemical compound that has been widely used in scientific research. It is a pyrimidine analog that has been found to have potential anticancer activity. FTOX has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is not fully understood. However, it has been proposed that 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione inhibits DNA synthesis by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a building block of DNA. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Advantages And Limitations For Lab Experiments
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to have low toxicity in animal studies. However, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a short half-life, which can limit its effectiveness in vivo.
Future Directions
For the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include the development of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione analogs with improved solubility and bioavailability, the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione in combination with other chemotherapeutic agents, and the exploration of its potential antiviral activity against other viruses.
Synthesis Methods
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-fluorouracil with 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol in the presence of a strong base such as potassium tert-butoxide. The reaction yields 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione as a white crystalline solid with a high yield. Other methods of synthesis include the use of 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol and 5-fluoro-2,4(1H,3H)-pyrimidinedione in the presence of acetic anhydride.
Scientific Research Applications
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their anticancer activity. In addition to its anticancer activity, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
properties
CAS RN |
10343-71-2 |
|---|---|
Product Name |
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Molecular Formula |
C28H25FN2O5 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
InChI Key |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Other CAS RN |
10343-71-2 |
synonyms |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



